molecular formula C20H23NO4 B2694907 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one CAS No. 1241638-76-5

4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one

Cat. No. B2694907
CAS RN: 1241638-76-5
M. Wt: 341.407
InChI Key: IBSVITHYZDANLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is a chemical compound that belongs to the azetidinone family. It is also known as MPMPA and has been the subject of scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one is not fully understood. However, it is believed to work by inhibiting the release of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It may also work by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one has anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have anxiolytic and antidepressant effects. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one in lab experiments is its potential as a multi-target drug. It has been shown to have activity against multiple targets involved in various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.

Future Directions

For research on 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one include further investigation of its potential as a treatment for various diseases, such as Alzheimer's disease, depression, and anxiety. It may also be useful in developing new drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and optimize its pharmacological properties.

Synthesis Methods

The synthesis method of 4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one involves the reaction of 2-methoxybenzaldehyde with 3-methoxypropylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to produce the amine intermediate. The amine intermediate is further reacted with phenoxyacetyl chloride to form the final product.

Scientific Research Applications

4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one has been the subject of scientific research due to its potential pharmacological properties. It has been studied for its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. It has also been investigated for its potential as a treatment for depression, anxiety, and Alzheimer's disease.

properties

IUPAC Name

4-(2-methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-14-8-13-21-18(16-11-6-7-12-17(16)24-2)19(20(21)22)25-15-9-4-3-5-10-15/h3-7,9-12,18-19H,8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSVITHYZDANLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(C(C1=O)OC2=CC=CC=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenyl)-1-(3-methoxypropyl)-3-phenoxyazetidin-2-one

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